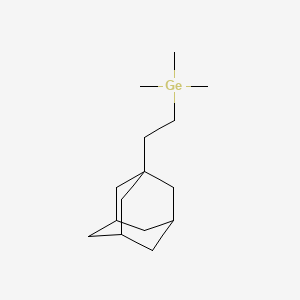
1-(beta-(Trimethylgermyl)ethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-(Trimethylgermyl)ethyl)adamantane is a unique compound that combines the structural features of adamantane and trimethylgermyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the trimethylgermyl group introduces germanium into the molecule, potentially altering its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Trimethylgermyl)ethyl)adamantane typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where adamantane undergoes a series of reactions to introduce the trimethylgermyl group. This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(beta-(Trimethylgermyl)ethyl)adamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the germanium-containing moiety.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the adamantane core .
Scientific Research Applications
1-(beta-(Trimethylgermyl)ethyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s stability and unique properties make it suitable for use in materials science, including the development of advanced polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(beta-(Trimethylgermyl)ethyl)adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the trimethylgermyl group can interact with various biological and chemical systems. These interactions can influence the compound’s reactivity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-(beta-(Trimethylsilyl)ethyl)adamantane: A similar compound where silicon replaces germanium, offering different chemical properties.
1-(beta-(Trimethylstannyl)ethyl)adamantane:
Uniqueness
1-(beta-(Trimethylgermyl)ethyl)adamantane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. This uniqueness can be leveraged in various applications, from catalysis to materials science .
Properties
CAS No. |
86133-55-3 |
|---|---|
Molecular Formula |
C15H28Ge |
Molecular Weight |
281.0 g/mol |
IUPAC Name |
2-(1-adamantyl)ethyl-trimethylgermane |
InChI |
InChI=1S/C15H28Ge/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3 |
InChI Key |
ZEQBCRDBFNYGBS-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















